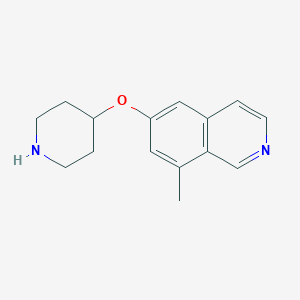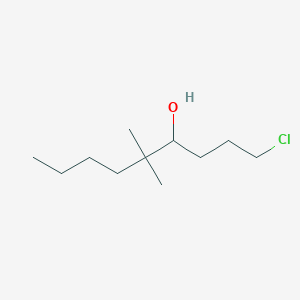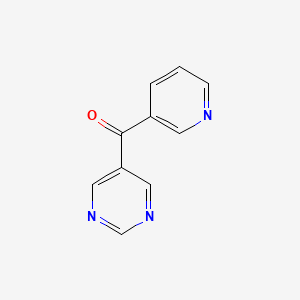
3-Pyridinyl-5-pyrimidinylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridinyl-5-pyrimidinylmethanone is a heterocyclic compound that features both pyridine and pyrimidine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinyl-5-pyrimidinylmethanone typically involves the condensation of pyridine and pyrimidine derivatives. One common method involves the reaction of 3-pyridinecarboxaldehyde with 5-aminopyrimidine in the presence of a suitable catalyst under reflux conditions. The reaction is often carried out in solvents such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
3-Pyridinyl-5-pyrimidinylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrimidine rings, often using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine or pyrimidine derivatives.
Aplicaciones Científicas De Investigación
3-Pyridinyl-5-pyrimidinylmethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 3-Pyridinyl-5-pyrimidinylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, reduction of inflammation, and antimicrobial activity .
Comparación Con Compuestos Similares
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and kinase inhibitory activities.
Pyrido[2,3-d]pyrimidin-7-one: Exhibits antimicrobial and anti-inflammatory properties.
Pyrimidino[4,5-d][1,3]oxazine: Used in the development of pharmaceuticals and agrochemicals.
Uniqueness
3-Pyridinyl-5-pyrimidinylmethanone stands out due to its unique combination of pyridine and pyrimidine rings, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
188630-99-1 |
|---|---|
Fórmula molecular |
C10H7N3O |
Peso molecular |
185.18 g/mol |
Nombre IUPAC |
pyridin-3-yl(pyrimidin-5-yl)methanone |
InChI |
InChI=1S/C10H7N3O/c14-10(8-2-1-3-11-4-8)9-5-12-7-13-6-9/h1-7H |
Clave InChI |
WGTIFWLCLMBZPN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C(=O)C2=CN=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-Bromo-5-chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B13870348.png)
![N-[2-(2-Bromopyridin-3-yl)ethyl]acetamide](/img/structure/B13870355.png)

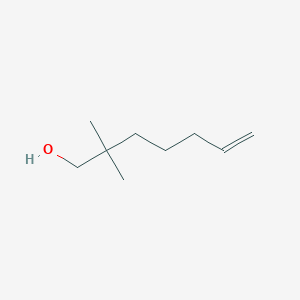
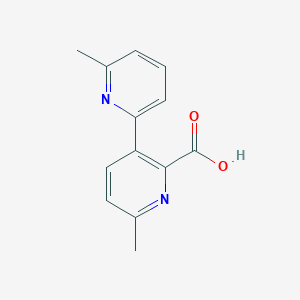
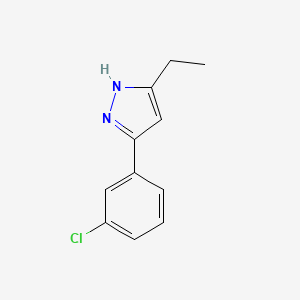
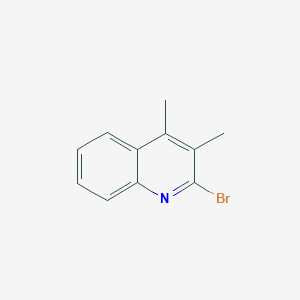
![3-[(3,4-diaminophenoxy)methyl]Benzonitrile](/img/structure/B13870394.png)
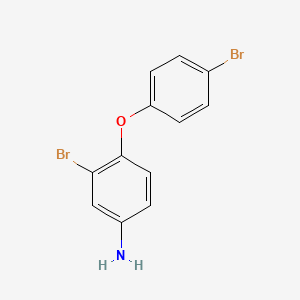
![2-[[(2,3-Dimethylphenyl)methylamino]methyl]aniline](/img/structure/B13870416.png)

